molecular formula C10H13ClN4O2 B6635799 N'-(3-chloro-5-nitropyridin-2-yl)-1-cyclopropylethane-1,2-diamine

N'-(3-chloro-5-nitropyridin-2-yl)-1-cyclopropylethane-1,2-diamine

Cat. No.: B6635799
M. Wt: 256.69 g/mol
InChI Key: URQYODJTKSOZCP-UHFFFAOYSA-N
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Description

N’-(3-chloro-5-nitropyridin-2-yl)-1-cyclopropylethane-1,2-diamine is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a pyridine ring substituted with chlorine and nitro groups, along with a cyclopropyl group attached to an ethane-1,2-diamine moiety.

Properties

IUPAC Name

N'-(3-chloro-5-nitropyridin-2-yl)-1-cyclopropylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN4O2/c11-8-3-7(15(16)17)4-13-10(8)14-5-9(12)6-1-2-6/h3-4,6,9H,1-2,5,12H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URQYODJTKSOZCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC2=C(C=C(C=N2)[N+](=O)[O-])Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-chloro-5-nitropyridin-2-yl)-1-cyclopropylethane-1,2-diamine typically involves the following steps:

    Nitration: The starting material, 2-chloropyridine, undergoes nitration to introduce the nitro group at the 5-position, yielding 3-chloro-5-nitropyridine.

    Amine Introduction: The nitro compound is then reacted with 1-cyclopropylethane-1,2-diamine under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(3-chloro-5-nitropyridin-2-yl)-1-cyclopropylethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The chlorine atom can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Products may include compounds with additional oxygen-containing functional groups.

    Reduction: The major product is the corresponding amine derivative.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-(3-chloro-5-nitropyridin-2-yl)-1-cyclopropylethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(3-chloro-5-nitropyridin-2-yl)-1-cyclopropylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5-nitropyridin-2-amine: A related compound with similar structural features but different functional groups.

    1-(3-Chloro-5-nitropyridin-2-yl)piperazine: Another similar compound with a piperazine ring instead of the cyclopropyl group.

Uniqueness

N’-(3-chloro-5-nitropyridin-2-yl)-1-cyclopropylethane-1,2-diamine is unique due to the presence of the cyclopropyl group, which can impart distinct chemical and biological properties compared to other similar compounds

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